molecular formula C7H11ClO3 B1354537 Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate CAS No. 64244-87-7

Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate

Cat. No. B1354537
CAS RN: 64244-87-7
M. Wt: 178.61 g/mol
InChI Key: NLMSRVZREZMYNW-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate is a chemical compound with the molecular formula C7H11ClO3 . It has a molecular weight of 178.62 g/mol . This compound is typically stored in an inert atmosphere and under -20°C .


Molecular Structure Analysis

The InChI code for Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate is 1S/C7H11ClO3/c1-4-11-6(10)7(2,3)5(8)9/h4H2,1-3H3 . The Canonical SMILES representation is CCOC(=O)C(C)(C)C(=O)Cl .


Chemical Reactions Analysis

Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate is involved in oxidative cross-coupling via dioxygen activation with indoles. It also participates in chlorination and hydrosilylation for the synthesis of α-hydroxy β-amino acid derivatives. Furthermore, it serves as a precursor for substrates for chiral Lewis base-catalyzed stereoselective reduction with trichlorosilane and water .


Physical And Chemical Properties Analysis

Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate has a molecular weight of 178.61 g/mol . It has a computed XLogP3-AA value of 2.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 4 rotatable bonds . Its exact mass and monoisotopic mass are 178.0396719 g/mol . The topological polar surface area is 43.4 Ų . It has 11 heavy atoms .

Scientific Research Applications

1. Polymorphism Characterization

Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate has been studied for its polymorphic forms, using spectroscopic and diffractometric techniques. Two polymorphic forms of this compound, which is an investigational pharmaceutical, show very similar spectra and diffraction patterns. These forms were characterized through techniques like capillary powder X-ray diffraction and solid-state nuclear magnetic resonance studies (Vogt et al., 2013).

2. Synthesis of Substituted Compounds

Researchers have developed methods for synthesizing substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates using ethyl cyanoacetate, carbon disulfide, and ethyl 4-chloroacetoacetate. This showcases the versatility of ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate in creating various derivatives (Larionova et al., 2013).

3. Synthesis of Thiazolidines

The compound is used in the synthesis of functionalized 2,5-diimino-thiazolidines. This involves reacting ethyl 3-chloro-3-(alkylimino)-2-oxopropanoate with 1-alkyl-3-arylthioureas, highlighting its role in creating structurally complex molecules (Salehitabar & Yavari, 2017).

Safety And Hazards

The safety information for Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate indicates that it has GHS05 and GHS07 pictograms. The signal word is “Danger”. The hazard statements include H302, H312, H314, and H332. The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P321, P322, P330, P363, P405, and P501 .

properties

IUPAC Name

ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO3/c1-4-11-6(10)7(2,3)5(8)9/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMSRVZREZMYNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441684
Record name Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate

CAS RN

64244-87-7
Record name Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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